Ethynodiol

Description

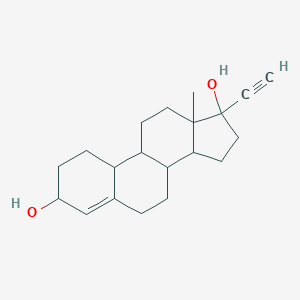

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILPERKVHXLNF-QMNUTNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023025 | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1231-93-2 | |

| Record name | Ethynodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etynodiol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etynodiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E01C36A9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic and Biotransformational Methodologies for Ethynodiol and Its Derivatives

Biotransformation Studies of Ethynodiol Diacetate

The biotransformation of this compound diacetate has been investigated using various biological systems, including microbial and plant cell cultures. These studies aim to understand the metabolic fate of the compound and potentially produce novel derivatives with altered biological activities. nih.govorientjchem.orgresearchgate.netorientjchem.org

Microbial Biotransformation Systems

Microorganisms, particularly fungi, possess diverse enzyme systems capable of catalyzing a range of reactions on steroid substrates, including hydroxylation, oxidation, and reduction. orientjchem.orgrsc.orgresearchgate.netuitm.edu.my Microbial transformation is a widely used technique for the bioconversion of steroids, offering advantages in terms of regio- and stereoselectivity. orientjchem.orgresearchgate.netscispace.com

Cunninghamella elegans Mediated Hydroxylation of this compound Diacetate

Cunninghamella elegans, a filamentous fungus, has been successfully employed in the biotransformation of this compound diacetate. nih.govorientjchem.orguitm.edu.myoaepublish.comnih.govresearchgate.netresearchgate.netoaepublish.comuts.edu.auresearchgate.net Studies have shown that C. elegans can introduce hydroxyl groups at specific positions on the this compound diacetate molecule. nih.govorientjchem.orgnih.govresearchgate.net

In one study, the biotransformation of this compound diacetate (1) with Cunninghamella elegans yielded several hydroxylated compounds. Three new hydroxylated metabolites were identified: 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol (2), 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol (3), and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol (4). nih.govorientjchem.orgnih.govresearchgate.net A known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one (5), was also obtained. nih.govorientjchem.orgnih.govresearchgate.net

The yields of these metabolites from the biotransformation of this compound diacetate (310) with Cunninghamella elegans have been reported as follows: 17α-ethynylestr-4-en-3β, 17β-diacetoxy-6α-ol (311) at 0.5%, 17α-ethynylestr-4-en-3β, 17β-diacetoxy-6β-ol (312) at 1.0%, and 17α-ethynylestr-4-en-3β, 17β-diacetoxy-10β-ol (313) at 0.5%. oaepublish.com The known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one (314), was obtained at a yield of 1.4%. oaepublish.com

Here is a table summarizing the yields of metabolites produced by Cunninghamella elegans mediated biotransformation of this compound diacetate:

| Metabolite | Compound Number (in Source oaepublish.com) | Yield (%) |

| 17α-ethynylestr-4-en-3β, 17β-diacetoxy-6α-ol | 311 | 0.5 |

| 17α-ethynylestr-4-en-3β, 17β-diacetoxy-6β-ol | 312 | 1.0 |

| 17α-ethynylestr-4-en-3β, 17β-diacetoxy-10β-ol | 313 | 0.5 |

| 17α-ethynyl-17β-acetoxyestr-4-en-3-one | 314 | 1.4 |

Production of Hydroxylated Metabolites via Fungal Cultures

Fungal cultures are widely recognized for their ability to perform hydroxylation reactions on steroids at various positions of the steroidal nucleus. researchgate.netscispace.comresearchgate.netnih.gov This includes industrially important hydroxylations at positions such as C-11α, 11β, 15α, and 16α. scispace.com The biotransformation of this compound diacetate with Cunninghamella elegans is a specific example of fungal hydroxylation leading to the production of hydroxylated metabolites. nih.govorientjchem.orgnih.govresearchgate.net Other fungal species have also been studied for their steroid transformation capabilities, demonstrating hydroxylation at different positions depending on the substrate and fungal strain. scispace.comnih.gov

Regio- and Stereoselective Synthesis of Steroids

Microbial transformations are a powerful tool for achieving regio- and stereoselective modifications of steroids, which are often difficult to accomplish through traditional chemical methods. orientjchem.orgresearchgate.netresearchfloor.orgscispace.comresearchgate.netresearchgate.netnih.govbioline.org.brrsc.org Microorganisms possess enzyme systems that can catalyze reactions at specific positions and with defined stereochemistry. orientjchem.orgresearchgate.netnih.gov This high selectivity is crucial for the synthesis of pharmaceutical steroids, where specific isomers are required for biological activity. researchgate.netbioline.org.br The hydroxylation of steroids by microbial catalysis can introduce hydroxyl groups into unactivated C-H bonds under mild conditions, a significant advantage over chemical methods that may require strong oxidizing agents. researchgate.netnih.gov The biotransformation of this compound diacetate by Cunninghamella elegans, resulting in hydroxylation at specific positions (C-6α, C-6β, and C-10β), exemplifies this regio- and stereoselectivity. nih.govorientjchem.orgnih.govresearchgate.net

Advantages of Microbial Models in Steroid Metabolism Studies

Microbial models offer several advantages for studying steroid metabolism. They can serve as in vitro models to mimic and predict the metabolic fate of drugs and other xenobiotics in mammalian systems. orientjchem.org Microorganisms can transform compounds extensively in an environmentally friendly and cost-effective manner. orientjchem.org Their diverse enzymatic capabilities allow for a wide range of transformations, including hydroxylations, which are key metabolic reactions for many steroids. orientjchem.orgresearchgate.net Using microbial systems can provide insights into potential metabolic pathways and generate metabolites that may be difficult to synthesize chemically, aiding in drug discovery and development. orientjchem.org

Plant Cell Culture Biotransformation Systems

Plant cell suspension cultures have also been successfully employed for the biotransformation of organic compounds, including steroids. nih.govresearchgate.netrsc.orgresearchgate.net These systems offer an alternative biocatalytic approach for modifying steroid structures. nih.govresearchgate.netrsc.org

The biotransformation of this compound diacetate (1) has been investigated using plant cell suspension cultures of Ocimum basilicum (sweet basil) and Azadirachta indica (Neem). nih.govresearchgate.netrsc.orgorientjchem.orgnih.govresearchgate.netoaepublish.comresearchgate.net

With Ocimum basilicum culture, the biotransformation of this compound diacetate involved reactions such as hydrolysis of the ester group, oxidation of alcohol into ketone, and rearrangement of the hydroxyl group. nih.govorientjchem.orgnih.govresearchgate.net Four major known metabolites were characterized: 17α-ethynyl-17β-acetoxyestr-4-en-3-one (5), 17α-ethynyl-17β-hydroxyestr-4-en-3-one (6), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene (7), and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene (8). nih.govorientjchem.orgnih.govresearchgate.net

Biotransformation of this compound diacetate with Azadirachta indica culture yielded compounds 5 and 6. nih.govorientjchem.orgnih.govresearchgate.net

While fungal biotransformation of this compound diacetate primarily promoted hydroxylation, plant cell biotransformation facilitated hydrolysis and oxidation of the substrate. rsc.org

Here is a table summarizing the metabolites produced by plant cell culture biotransformation of this compound diacetate:

| Metabolite | Compound Number (in Source nih.govorientjchem.orgnih.govresearchgate.net) | Produced by Ocimum basilicum | Produced by Azadirachta indica |

| 17α-ethynyl-17β-acetoxyestr-4-en-3-one | 5 | Yes | Yes |

| 17α-ethynyl-17β-hydroxyestr-4-en-3-one | 6 | Yes | Yes |

| 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | 7 | Yes | No |

| 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | 8 | Yes | No |

Ocimum basilicum Cell Suspension Cultures in this compound Diacetate Transformation

Cell suspension cultures of Ocimum basilicum (sweet basil) have been investigated for their ability to biotransform this compound diacetate nih.govnih.govresearchgate.netorientjchem.org. This plant species is known for its use in various applications, including traditional medicine, and its cell cultures have been previously employed in the biotransformation of other chemical compounds nih.gov. In the biotransformation of this compound diacetate by Ocimum basilicum cell cultures, several key reactions occur, including hydrolysis of the ester group, oxidation of an alcohol to a ketone, and rearrangement of a hydroxyl group nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. These transformations result in the formation of several metabolites nih.govnih.govresearchgate.netresearchgate.net.

Ester Group Hydrolysis Mechanisms

Hydrolysis of the ester group is a significant reaction observed during the biotransformation of this compound diacetate by Ocimum basilicum cell cultures nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This compound diacetate contains two acetate (B1210297) ester groups. The hydrolysis reaction involves the cleavage of these ester bonds, likely catalyzed by esterase enzymes present within the plant cells. This process can lead to the formation of partially or fully hydrolyzed products, such as this compound monoacetate or this compound itself nih.govnih.govresearchgate.net.

Oxidation and Rearrangement Reactions

Beyond hydrolysis, Ocimum basilicum cell cultures also facilitate oxidation and rearrangement reactions of this compound diacetate nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Oxidation typically involves the conversion of hydroxyl groups to ketone functionalities. Rearrangement reactions can involve the migration of functional groups, such as hydroxyl groups, within the steroid skeleton nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. These enzymatic activities contribute to the structural diversity of the resulting metabolites nih.govnih.govresearchgate.net.

Research findings indicate that biotransformation of this compound diacetate with Ocimum basilicum yielded four major known metabolites. These include 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene nih.govnih.govresearchgate.netresearchgate.net.

Azadirachta indica Cell Suspension Cultures in this compound Diacetate Transformation

Azadirachta indica (Neem) cell suspension cultures have also been explored for their capacity to biotransform this compound diacetate nih.govnih.govresearchgate.netorientjchem.org. Azadirachta indica is a plant native to tropical and semi-tropical Asia, and its cell cultures have been previously used for the structural transformation of other compounds like dydrogesterone (B1671002) nih.govresearchgate.net. The biotransformation of this compound diacetate by Azadirachta indica cultures involves hydrolysis of the ester group, as well as oxidation and reduction reactions nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Hydrolysis, Oxidation, and Reduction Pathways

Similar to Ocimum basilicum, Azadirachta indica cell cultures perform hydrolysis of the ester groups in this compound diacetate nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. In addition, these cultures exhibit oxidative and reductive enzymatic activities nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Oxidation reactions can convert hydroxyl groups to ketones, while reduction reactions can convert ketones back to hydroxyl groups. The interplay of these enzymatic pathways contributes to the metabolic profile observed nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Studies have shown that biotransformation of this compound diacetate with Azadirachta indica culture yielded two main compounds: 17α-ethynyl-17β-acetoxyestr-4-en-3-one and 17α-ethynyl-17β-hydroxyestr-4-en-3-one nih.govnih.govresearchgate.netresearchgate.net.

Comparative Analysis of In vitro Biotransformation Across Systems

A comparative analysis of the in vitro biotransformation of this compound diacetate using different biological systems, such as plant cell cultures and microbial cultures, reveals distinct metabolic outcomes rsc.orgnih.govnih.govresearchgate.netorientjchem.org. For instance, while fungal biotransformation of this compound diacetate primarily results in hydroxylation, plant cell biotransformation, as seen with Ocimum basilicum and Azadirachta indica, predominantly leads to hydrolysis and oxidation of the substrate rsc.org. Ocimum basilicum cultures demonstrated a broader range of transformations, including hydrolysis, oxidation, and rearrangement, yielding four major metabolites nih.govnih.govresearchgate.netresearchgate.net. In contrast, Azadirachta indica cultures primarily showed hydrolysis and oxidation/reduction, producing two main metabolites nih.govnih.govresearchgate.netresearchgate.net. This highlights the differential enzymatic capabilities present in various biological systems and their influence on the biotransformation pathways of steroid substrates rsc.org.

The following table summarizes the major metabolites obtained from the biotransformation of this compound diacetate by Ocimum basilicum and Azadirachta indica cell suspension cultures:

| Substrate | Biocatalyst | Major Metabolites | Reactions Observed |

| This compound Diacetate | Ocimum basilicum cell culture | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | Hydrolysis, Oxidation, Rearrangement |

| This compound Diacetate | Azadirachta indica cell culture | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one | Hydrolysis, Oxidation/Reduction |

Data derived from nih.govnih.govresearchgate.netresearchgate.net.

Application of Biocatalysis in Steroidal Drug Synthesis

Biocatalysis, utilizing whole cells or isolated enzymes, plays an increasingly important role in organic synthesis, particularly in the production and modification of steroidal drugs rsc.orgorientjchem.orgmdpi.comrsc.orgresearchgate.net. The complex structure of steroids often presents challenges for purely chemical synthesis, making biocatalytic approaches attractive due to their high stereo- and regioselectivity, efficiency, and sustainability rsc.orgorientjchem.orgmdpi.comrsc.orgresearchgate.net. Biotransformation with whole cells is widely employed for synthesizing various steroidal drugs and chiral building blocks orientjchem.org. This technique is valuable for generating hydroxylated metabolites, which can be important for drug toxicity studies or as intermediates in the synthesis of novel compounds orientjchem.orgnih.gov. Microbial and plant cell cultures have been successfully applied in the biotransformation of steroidal drugs to obtain products with high regio- and stereoselectivity orientjchem.org. The biotransformation of this compound diacetate using plant cell cultures exemplifies this application, providing routes to synthesize new steroids with potential properties nih.govnih.govresearchgate.netorientjchem.org. Advances in enzyme engineering and the identification of novel enzymes are continuously enhancing the utility of biocatalysis in creating diverse steroid structures rsc.orgresearchgate.net.

Advanced Synthetic Pathways for this compound-like Compounds

Advanced synthetic pathways for this compound-like compounds often involve modifications to the core steroid structure to yield derivatives with potentially altered properties. The synthesis of such compounds involves intricate multi-step reactions solubilityofthings.comsolubilityofthings.com.

Research has explored the synthesis of dimeric steroid derivatives. For example, a testosterone-ethynodiol succinate (B1194679) coupled between C17-C3 was synthesized, demonstrating an androgenic depot effect nih.gov. This involved the esterification of testosterone (B1683101) hemisuccinate with 4-androsten-3beta, 17beta-diol nih.gov.

Structural Modifications and Derivative Synthesis

Structural modifications and derivative synthesis of this compound and related compounds can be achieved through various chemical and biotransformational approaches. These modifications aim to create a library of new steroids with potential biological activities nih.gov.

Biotransformation studies on this compound diacetate (1) using microbial and plant cell cultures have yielded several modified compounds nih.govresearchgate.netresearchgate.netoaepublish.com. For instance, biotransformation of this compound diacetate with Cunninghamella elegans produced three new hydroxylated compounds: 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol (2), 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol (3), and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol (4), along with a known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one (5) nih.gov.

Biotransformation with Ocimum basilicum culture resulted in the hydrolysis of the ester group, oxidation of alcohol into ketone, and rearrangement of the hydroxyl group, yielding four major known metabolites: 17α-ethynyl-17β-acetoxyestr-4-en-3-one (5), 17α-ethynyl-17β-hydroxyestr-4-en-3-one (6), 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene (7), and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene (8) nih.gov. Azadirachta indica culture yielded compounds 5 and 6 nih.gov.

These biotransformation processes highlight specific structural changes that can be introduced to the this compound diacetate molecule, such as hydroxylation at different positions (e.g., 6α, 6β, 10β), hydrolysis of acetate groups, oxidation of hydroxyl groups to ketones, and rearrangements nih.gov.

The synthesis of prodrug derivatives of other ethynyl-substituted steroids, like ethinyl estradiol (B170435), provides insight into potential strategies for modifying this compound. These methods can involve reacting the steroid with various acids (e.g., fumaric acid, maleic anhydride, acetyl lactic acid, aspartic acid, proline, serine) in the presence of coupling agents and catalysts to form ester linkages google.com. While these specific reactions are described for ethinyl estradiol, similar esterification or conjugation strategies could potentially be applied to this compound to create new derivatives.

Research findings indicate that these structural modifications can lead to compounds with altered properties. For example, the dimeric testosterone-ethynodiol succinate showed a protracted androgenic effect nih.gov. Biotransformation products of this compound diacetate have been investigated for potential contraceptive properties nih.gov.

Here is a summary of biotransformation products of this compound diacetate by different cultures:

| Culture | Substrate | Products |

| Cunninghamella elegans | This compound diacetate | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, 17α-ethynyl-17β-acetoxyestr-4-en-3-one |

| Ocimum basilicum | This compound diacetate | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, 17α-ethynyl-5α,17β-dihydroxyestr-3-ene |

| Azadirachta indica | This compound diacetate | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one |

The specific reactions observed during biotransformation, such as hydroxylation, ester hydrolysis, and oxidation, provide valuable insights into potential targeted chemical synthesis routes for creating similar derivatives nih.gov.

Molecular Mechanisms of Action and Receptor Interactions of Ethynodiol

Progestin Receptor Agonism and Binding Dynamics

Ethynodiol diacetate functions as a progestin receptor agonist. wikipedia.orgnih.gov Its progestogenic effects are primarily mediated by its binding to cytoplasmic progesterone (B1679170) receptors in target tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. nih.govdrugbank.comunict.it

This compound's Interaction with Progesterone Receptors

Upon administration, this compound diacetate is rapidly converted to norethisterone, which then binds to progesterone receptors. wikipedia.orgncats.ioiarc.fr This binding event is crucial for initiating the downstream biological responses associated with progestin activity. The interaction is characterized as competitive inhibition of progesterone-receptor binding. nih.govoup.com

Receptor Binding Affinity and Specificity

Studies have investigated the binding affinity of this compound diacetate and its metabolites for the progesterone receptor. Research in rabbit uterine cytosol has shown that norethisterone exhibits a higher affinity for the progesterone receptor compared to this compound diacetate. The reported Ki value for norethisterone was 2.3 x 10⁻⁹M, while that for this compound diacetate was 1.3 x 10⁻⁷M. nih.govoup.com This suggests that the majority of the progestogenic activity is attributable to the metabolically activated form, norethisterone.

| Compound | Progesterone Receptor Binding Affinity (Ki) |

| Norethisterone | 2.3 x 10⁻⁹ M |

| This compound Diacetate | 1.3 x 10⁻⁷ M |

Conformational Changes in Progesterone Receptor upon Ligand Binding

While specific detailed research findings on the conformational changes induced by this compound diacetate binding to the progesterone receptor were not extensively found in the provided search results, the general mechanism for progestin receptor activation involves a conformational change upon ligand binding. When unbound, the progesterone receptor typically exists as a monomer. nih.gov Upon binding a progestin like progesterone or its synthetic analogs, the receptor undergoes a conformational change, leading to dimerization. nih.gov This dimerized receptor can then translocate to the nucleus and bind to specific DNA sequences known as progesterone response elements (PREs), thereby modulating gene expression. nih.govnih.gov

Estrogen Receptor Interactions

In addition to its primary activity at the progesterone receptor, this compound diacetate also exhibits interactions with estrogen receptors. nih.govdrugbank.comunict.it

This compound's Agonistic Activity on Estrogen Receptors

This compound diacetate is reported to have weak estrogenic properties and acts as an agonist at estrogen receptors. wikipedia.orgnih.govdrugbank.comdrugbank.com Studies have shown that this compound diacetate has affinity for the estrogen receptor, albeit weaker than its affinity for the progesterone receptor. Research in rabbit uterine cytosol indicated a Ki value of 1.3 x 10⁻⁷M for this compound diacetate binding to the estrogen receptor. nih.govoup.com The affinity for the estrogen receptor was noted to increase with the presence of acetate (B1210297) or hydroxyl groups at the 3β and 17β positions. nih.govoup.com

Downstream Signaling Pathways and Cellular Responses

The binding of this compound diacetate's active metabolite, norethisterone, to progesterone receptors initiates downstream signaling pathways that lead to various cellular responses, particularly within the reproductive system. A key effect is the suppression of gonadotropin-releasing hormone (GnRH) release from the hypothalamus and the blunting of the pre-ovulatory surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govdrugbank.comnih.govunict.it This suppression of gonadotropins is a primary mechanism by which ovulation is inhibited. nih.govnih.gov

Modulation of Pituitary Luteinizing Hormone (LH) Secretion

The altered GnRH secretion pattern induced by this compound subsequently affects the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This compound diacetate is known to blunt the pre-ovulatory LH surge. drugbank.comnih.govunict.it By suppressing the secretion of gonadotropins, specifically LH and FSH, this compound effectively inhibits the maturation and release of an egg from the ovary, thereby preventing ovulation. ontosight.aipatsnap.commedscape.com Studies in ovariectomized rats have shown that this compound diacetate significantly depresses plasma LH levels. oup.com Progestin/estrogen combinations, including this compound diacetate/mestranol (B1676317), suppressed plasma LH levels more effectively than estrogen alone in these studies. oup.com

A study investigating the effects of varying dosages of this compound diacetate on serum LH levels in rats demonstrated alterations in LH levels capes.gov.br.

Effects on Endometrial Physiology in Experimental Systems

This compound induces changes in the endometrium, the lining of the uterus. These alterations contribute to its contraceptive effectiveness by making the endometrium less receptive to the implantation of a fertilized egg. patsnap.comnih.govnih.govrxlist.com Under the influence of this compound, the endometrium becomes thinner and less prepared for potential pregnancy. patsnap.com

Alterations in Cervical Mucus Properties

This compound also affects the properties of cervical mucus. It causes the cervical mucus to become thicker and more viscous, which increases the difficulty for sperm to penetrate the cervix and reach the upper reproductive tract. patsnap.comnih.govnih.govrxlist.com This alteration in cervical mucus consistency serves as an additional barrier to fertilization. patsnap.com

Receptor-Mediated and Non-Receptor-Mediated Pathways

The effects of this compound are primarily mediated through its interaction with steroid hormone receptors, particularly the progesterone receptor (PR) and, to a lesser extent, the estrogen receptor (ER). wikipedia.orgdrugbank.comnih.govunict.it this compound diacetate binds to cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression. nih.gov It is considered an agonist of the progesterone receptor. wikipedia.org this compound diacetate also has weak estrogenic and androgenic properties and binds to estrogen receptors. wikipedia.orgnih.gov

Beyond classical nuclear receptor pathways, steroid hormones like this compound may also exert effects through non-receptor-mediated pathways or membrane-associated receptors. Research suggests that the effects of steroids can involve several molecular pathways and potentially cross-talk between receptor- and/or non-receptor-mediated pathways. iarc.fr

Cross-Talk Between Molecular Pathways

The biological actions of this compound, particularly in the context of hormonal contraception, involve complex interactions and potential cross-talk between different molecular pathways. The interplay between estrogen and progestin signaling pathways is well-documented, including the induction of the progesterone receptor gene by estrogens. nih.gov While specific detailed research findings on the cross-talk involving this compound were not extensively available, the general principle of cross-talk between steroid hormone receptor pathways and other signaling cascades (e.g., growth factor pathways) is recognized in the broader context of steroid hormone action. iarc.frfrontiersin.org This cross-talk can involve complex interactions between nuclear receptors and other transcription factors or signaling molecules, influencing gene expression and cellular responses. drugbank.comnih.govoncohemakey.com

Pharmacokinetic and Metabolic Research of Ethynodiol in Experimental Models

Absorption and Distribution Studies in Preclinical Models

Absorption and distribution studies in preclinical models, such as rats and mice, have been conducted using radiolabeled ethynodiol diacetate to trace its path within the body nih.govnih.gov. These studies help to determine how readily the compound is absorbed and where it accumulates in tissues.

Rapid Absorption from Digestive Tracts

Research in female rats and mice using radiolabeled this compound diacetate has shown that the gestagen component is rapidly absorbed from the digestive tracts after oral administration nih.govnih.gov. This indicates efficient uptake of the compound from the gastrointestinal system into the bloodstream in these experimental species.

Tissue Distribution Profiles

Following absorption, this compound diacetate and its metabolites are distributed to various tissues throughout the body nih.govnih.gov. Whole-body autoradiography in mice has provided visual evidence of this distribution nih.govnih.gov. The levels of the gestagen component vary across different tissues nih.govnih.gov.

Hepatic and Renal Accumulation

Studies in female rats have specifically noted that the levels of the gestagen derived from this compound diacetate are higher in the liver and kidney compared to plasma levels nih.govnih.gov. This suggests a preferential accumulation of the compound or its metabolites in these organs in experimental models nih.govnih.gov.

Biotransformation Pathways and Metabolite Characterization

Biotransformation, or metabolism, is a key process that alters the chemical structure of this compound within the body. Studies in experimental models and in vitro systems have helped to characterize these metabolic pathways and identify the resulting metabolites nih.govresearchgate.net. This compound diacetate undergoes extensive metabolism to more polar products and their conjugates nih.govnih.gov.

Hepatic First-Pass Metabolism

Hepatic first-pass metabolism is a significant factor influencing the bioavailability of orally administered drugs. It refers to the metabolism of a drug in the liver before it reaches the systemic circulation wikipedia.org. This compound diacetate is subject to rapid conversion during hepatic first-pass metabolism nih.goviarc.frnih.gov.

This compound as an Intermediate in Lynoestrenol Metabolism

Research in experimental models indicates that this compound can serve as an intermediate in the metabolism of lynoestrenol. Lynestrenol (B534155) is a progestin that is metabolized in the body to norethisterone, with this compound occurring as an intermediate step in this biotransformation process. wikipedia.org

Formation of Polar Metabolites and Conjugates

The metabolism of this compound and related 17β-ethynyl progestins involves extensive biotransformation to more polar metabolites and their subsequent conjugation. nih.gov This process facilitates their excretion from the body.

Glucuronide Conjugation

Glucuronide conjugation is a significant metabolic pathway for this compound and its metabolites. Following reduction and/or hydroxylation reactions, pregnane (B1235032) metabolites, including those derived from this compound diacetate, predominantly form glucuronides. sav.sk These conjugated metabolites are then partially recirculated and partially excreted. sav.sk this compound is mainly reported to undergo glucuronidation. researchgate.net

Sulfate Conjugation

Sulfate conjugation also plays a role in the metabolic fate of this compound metabolites. Studies in female rats administered this compound diacetate showed that a portion of the total excreted radioactivity was bound as sulfates within the first 24 hours. sav.sk The remaining radioactivity was determined to be glucuronides or free steroids. sav.sk

Metabolic Pathways of Related 17β-Ethynyl Progestins

The metabolic pathways of 17β-ethynyl progestins, such as norethynodrel (B126153), this compound diacetate, and lynestrenol, share similarities. nih.gov A principal metabolite for these compounds is norethindrone (B1679910). nih.gov Biotransformation to more polar metabolites and conjugation occur rapidly for these precursor drugs and norethindrone. nih.gov Levonorgestrel (B1675169) and norethindrone, also 17β-ethynyl progestins, undergo extensive reduction of the alpha, beta-unsaturated ketone in ring A. nih.gov Levonorgestrel also undergoes hydroxylation at carbons 2 and 16. nih.gov The metabolites of both levonorgestrel and norethindrone circulate predominantly as sulfates. nih.gov

Species-Specific Metabolic Differences in Experimental Systems

Studies in experimental animals, such as rhesus monkeys and baboons, as well as in vitro studies using rat and human liver cells, have investigated the biotransformation of this compound diacetate. nih.gov These studies contribute to understanding potential species-specific metabolic differences. In vitro methods are helpful for evaluating species differences in metabolism during drug discovery and development. The availability of in vitro models for different preclinical species (mouse, rat, dog, monkey, etc.) allows for the study of species differences and helps in understanding the metabolic behavior of new compounds, which can improve human prediction based on in vivo animal studies. solvobiotech.com

Influence of Co-administered Compounds on Metabolic Fate

The metabolic fate of this compound can be influenced by co-administered compounds, particularly those affecting drug-metabolizing enzyme systems. In vitro studies using human liver subcellular fractions have shown that this compound can activate the metabolism of certain compounds, such as CMV423. nih.gov This suggests that this compound may influence the activity of enzymes involved in drug metabolism. Conversely, the metabolism of this compound diacetate can be increased or decreased when combined with various other compounds, as indicated by numerous potential drug interactions identified in databases drugbank.com, including interactions with CYP3A4 enzyme inducers and inhibitors researchgate.netdrugbank.com. While these interactions are often discussed in the context of clinical use, the underlying metabolic effects are studied in experimental systems to understand the mechanisms involved. Experimental models, including micropatterned primary hepatocyte co-cultures, can be used to model clinical drug-drug interaction studies to determine effects on clearance and toxicity of co-administered compounds, assessing metabolism and toxicity in the same model. veritastk.co.jp

Here is a summary of some reported interactions affecting this compound diacetate metabolism:

| Co-administered Compound | Effect on this compound Diacetate Metabolism | Source |

| Armodafinil | Increased metabolism | drugbank.com |

| Asunaprevir | Decreased serum concentration | drugbank.com |

| Atazanavir | Increased serum concentration | drugbank.com |

| Carbamazepine | Decreased serum concentration | drugbank.com |

| Aminoglutethimide | Increased metabolism | drugbank.com |

| Amiodarone | Decreased metabolism | drugbank.com |

| Amobarbital | Increased metabolism | drugbank.com |

| Curcumin | Decreased metabolism | drugbank.com |

| Cyclophosphamide | Increased metabolism | drugbank.com |

| Echinacea | Increased metabolism | drugbank.com |

| Ezogabine | Increased metabolism | drugbank.com |

| Fedratinib | Increased serum concentration | drugbank.com |

| Felbamate | Increased metabolism | drugbank.com |

| Fenfluramine | Increased metabolism | drugbank.com |

| Flucloxacillin | Increased metabolism | drugbank.com |

Note: This table summarizes reported effects from a database and may include interactions studied in various contexts, not limited to experimental models.

Excretion and Elimination Kinetics in Experimental Systems

Research in experimental systems has shed light on the pathways and kinetics by which this compound and its metabolites are eliminated from the body. These studies often involve the administration of labeled compounds to track their excretion patterns.

Excretion Pathways (Urinary vs. Fecal)

Studies in experimental animals, such as rats and rhesus monkeys, have investigated the primary routes of excretion for this compound and its metabolites. Following administration, radioactivity from labeled this compound diacetate has been observed in both urine and feces.

In a study involving rhesus monkeys administered a single oral dose of [4-(14)C]this compound diacetate, approximately 67% of the total radioactivity was excreted within 4 days. Of this amount, a larger proportion was found in the urine (50%) compared to the feces (18%). Most of the urinary excretion occurred within the initial 24 hours post-dosage. nih.gov Similarly, in rats, about 75% of dosed radioactivity was excreted in feces, largely via bile, and more than 20% in urine within 72 hours after administration. nih.gov

The nature of the excreted substances differs between the two pathways. In the rhesus monkey study, glucuronide conjugates accounted for a significant portion (60%) of the urinary radioactivity, while a substantial fraction (46%) of the fecal radioactivity was in the form of free steroids. nih.gov

These findings indicate that both urinary and fecal routes contribute to the elimination of this compound and its metabolites in experimental models, with the balance between the two routes potentially varying by species and the form of the administered compound (e.g., this compound versus this compound diacetate).

Here is a summary of excretion data from experimental models:

| Species | Route of Administration | Compound Administered | Excretion Pathway | Percentage of Dose Excreted (approx.) | Timeframe | Citation |

| Rhesus Monkey | Oral | This compound Diacetate | Urine | 50% | 4 days | nih.gov |

| Rhesus Monkey | Oral | This compound Diacetate | Feces | 18% | 4 days | nih.gov |

| Rat | Oral | This compound Diacetate | Feces | ~75% | 72 hours | nih.gov |

| Rat | Oral | This compound Diacetate | Urine | >20% | 72 hours | nih.gov |

Enterohepatic Circulation in Animal Models

Research indicates that this compound diacetate is extensively metabolized to more polar products and their conjugates. nih.gov These conjugated metabolites can be secreted into the bile. sav.sk Studies in rats have shown that a large amount of dosed radioactivity from this compound diacetate was excreted in feces largely via bile, suggesting a significant role of biliary excretion in its elimination. nih.gov This biliary excretion of metabolites is a key component of enterohepatic circulation.

Analytical Methodologies for Ethynodiol in Research

Spectrometric and Electrochemical Approaches

Spectrometric and electrochemical techniques offer sensitive methods for the analysis of ethynodiol and related compounds. High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and electrochemical detection, has been utilized.

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is an electrochemical technique used for quantitative analysis, offering high sensitivity by minimizing charging currents. wikipedia.orgpineresearch.com While direct application of DPV specifically for this compound was not extensively detailed in the search results, voltammetric methods, including DPV, have been developed and applied for the determination of related steroidal compounds like ethinylestradiol, often found in combination with this compound diacetate in pharmaceutical formulations. researchgate.netresearchgate.netresearchgate.netuj.edu.plresearchgate.net These methods demonstrate the potential of electrochemical approaches for sensitive detection of such steroids.

Receptor Binding Assays for Ligand Characterization

Receptor binding assays are considered a gold standard for evaluating the affinity and selectivity of ligands for their target receptors. giffordbioscience.com These assays are widely used to characterize the interaction of compounds like this compound with steroid receptors, particularly the progesterone (B1679170) receptor, as this compound is a progestin. nih.govwikipedia.orgdrugbank.com this compound diacetate has been included in in vitro assays to detect chemicals with estrogen receptor (ER) binding. sci-hub.sesci-hub.se

Radioligand-Receptor Binding Kinetics

Radioligand binding kinetics studies measure the rates of association and dissociation of a radiolabeled ligand to and from a receptor. giffordbioscience.comnih.gov These studies provide information about the binding process over time and are important for determining the time required to reach equilibrium in saturation and competition experiments. uah.es Analysis of these kinetics can yield association (kon) and dissociation (koff) rate constants, from which a kinetic Kd can be derived. nih.govumich.edunih.gov

Saturation Binding Studies (Kd Determination)

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) of a ligand for its receptor and the maximum number of binding sites (Bmax). giffordbioscience.comnih.govnih.govgraphpad.com This involves incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor preparation (e.g., membrane homogenates or cells) until equilibrium is reached. giffordbioscience.comnih.govgraphpad.comgiffordbioscience.com By measuring the amount of bound radioligand at each concentration, the Kd, representing the ligand concentration at which half of the receptor sites are occupied, and the Bmax, representing the total receptor density, can be determined through non-linear curve fitting analysis. giffordbioscience.comnih.govnih.govgraphpad.com A lower Kd indicates higher affinity of the ligand for the receptor. nih.govuah.esumich.edu

Competitive Binding Experiments (IC50 Values)

Competitive binding assays are used to determine the relative affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding sites. giffordbioscience.comnih.govgiffordbioscience.com A range of concentrations of the unlabeled test compound is incubated with the receptor preparation and the radioligand. giffordbioscience.comgiffordbioscience.com The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. giffordbioscience.comgiffordbioscience.com The IC50 value is inversely proportional to the affinity of the competing ligand. uah.es The affinity (Ki) of the unlabeled compound can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the Kd of the radioligand and its concentration used in the assay. uah.esgiffordbioscience.comgoogleapis.com

Fluorescence-based Techniques for Receptor-Ligand Dynamics

Fluorescence-based techniques are valuable tools for investigating the dynamics of receptor-ligand interactions, offering insights into binding affinity, kinetics, and conformational changes upon binding. nanotempertech.compromega.com These methods often involve labeling either the ligand or the receptor with a fluorescent probe and monitoring changes in fluorescence properties upon complex formation. nanotempertech.com

While direct studies specifically detailing the application of fluorescence-based techniques solely for this compound's interaction dynamics with its primary receptors (such as the progesterone receptor) were not extensively found in the search results, the principles of these techniques are broadly applicable to steroid-receptor interactions. researchgate.netnih.gov For instance, fluorescence polarization assays can be used to determine the binding affinity of ligands to receptors by measuring the change in the polarization of emitted light when a fluorescently labeled ligand binds to a larger, slower-rotating receptor molecule. nih.gov

Ligand-induced fluorescence changes can also be monitored. nanotempertech.com This can occur if the binding of the ligand directly alters the fluorescence properties of a labeled receptor or if the ligand itself possesses autofluorescence that changes upon binding. nanotempertech.com Techniques like Microscale Thermophoresis (MST) or related methods, which detect biomolecular interactions by following changes in target fluorescence upon ligand binding, could potentially be applied to study this compound-receptor dynamics. nanotempertech.com The change in fluorescence signal upon binding enables the detection and characterization of the interaction. nanotempertech.com

The sensitivity of fluorescence techniques allows for the study of interactions at relatively low concentrations, which is often relevant for high-affinity binding events characteristic of steroid hormones and their receptors. nih.govnih.gov The development of high-affinity fluorescent ligands is a prerequisite for some advanced fluorescence microscopy techniques used to study receptor localization and dynamics in live cells. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational approaches used to predict the binding modes and affinities of small molecules, like this compound, to target proteins, such as receptors. researchgate.netmdpi.com These techniques provide valuable theoretical insights into the molecular interactions governing ligand-receptor recognition. researchgate.netmdpi.com

Molecular docking specifically samples possible binding orientations and conformations of a ligand within the binding site of a receptor and estimates the binding energy or affinity using scoring functions. nih.gov This allows researchers to predict how this compound might fit into the binding pocket of its target receptor and identify key amino acid residues involved in the interaction. researchgate.netmdpi.com

Molecular dynamics (MD) simulations extend docking by simulating the dynamic behavior of the ligand-receptor complex over time, providing information about the stability of the complex, conformational changes, and the role of factors like water molecules in binding. mdpi.comresearchgate.netplos.org MD simulations can reveal dynamic fluctuations in receptor conformation upon ligand binding, which can be crucial for understanding activation or inhibition mechanisms. biorxiv.org

Research has utilized molecular docking to investigate the binding of various ligands, including steroids and related compounds, to nuclear receptors like the androgen receptor and progesterone receptor. researchgate.netnih.gov While specific detailed studies focusing solely on this compound's molecular docking to its primary targets were not prominently featured in the search results, the methodology is directly applicable. For instance, studies on the progesterone receptor have employed molecular docking and dynamics to understand ligand binding and receptor flexibility. researchgate.net

Molecular modeling and docking simulations have also been applied in the context of drug repurposing studies, where large libraries of compounds, including FDA-approved drugs, are screened against protein targets to identify potential binders. researchgate.netnih.govchemrxiv.org In one such study involving screening against SARS-CoV-2 viral proteins, this compound diacetate was among the compounds analyzed using molecular docking, showing a notable binding energy against ACE2. researchgate.netchemrxiv.org

The binding affinity is typically represented by a scoring function or estimated binding energy (e.g., in kcal/mol), where more negative values generally indicate stronger binding. researchgate.netchemrxiv.org

Here is a table summarizing representative binding energies from molecular docking studies involving compounds and protein targets, illustrating the type of data generated by these techniques:

| Compound | Target Protein | Binding Energy (kcal/mol) | Source |

| This compound diacetate | ACE2 | -15.6 | ResearchGate |

| Eugenol | Cyclooxygenase II | -7.3 | ResearchGate |

| Acetyleugenol | Cyclooxygenase II | -8.1 | ResearchGate |

| Aspirin | Cyclooxygenase II | -7.5 | ResearchGate |

| Larotrectinib | NTRK protein | -8.2 | MDPI |

Molecular modeling and docking simulations are powerful tools for complementing experimental studies, guiding the design of new ligands, and understanding the molecular basis of this compound's interactions with its biological targets. mdpi.com

Preclinical Investigational Findings of Ethynodiol in Animal Models

Experimental Carcinogenesis Studies

Experimental carcinogenesis studies in animal models are designed to identify the potential of a substance to induce cancer. These studies are a critical component of the preclinical evaluation of drugs, including steroid hormones like ethynodiol. Research in various rodent models and other species has explored the association between this compound diacetate administration and tumor development in different organs.

Mammary Tumor Incidence in Rodent Models

Studies in rodent models have investigated the impact of this compound diacetate, frequently in combination with estrogens such as ethinylestradiol or mestranol (B1676317), on the incidence of mammary tumors. In female rats treated with a combination of this compound diacetate and mestranol, an increase in malignant mammary tumors was observed. nih.gov Similarly, the incidence of malignant mammary tumors was increased in female and male mice, and female and male rats by ethinylestradiol plus this compound diacetate. iarc.friarc.fr In female rats, the combination of mestranol plus norethynodrel (B126153) also increased the incidence of malignant mammary tumors. iarc.friarc.fr Oral administration of this compound diacetate to mice increased the incidence of mammary tumors in castrated males. iarc.fr It is noted that the effects of estrogens and progestogens on mammary cancer in mice and rats can be strain-specific. nih.gov

The following table summarizes some findings regarding mammary tumor incidence in rodents treated with this compound diacetate, often in combination:

| Species | Sex | Treatment | Observed Effect on Mammary Tumors | Citation |

| Rat | Female | This compound diacetate + Mestranol | Increased incidence of malignant tumors | nih.gov |

| Mouse | Female | Ethinylestradiol + this compound diacetate | Increased incidence of malignant tumors | iarc.friarc.fr |

| Mouse | Male | Ethinylestradiol + this compound diacetate | Increased incidence of malignant tumors | iarc.friarc.fr |

| Rat | Female | Ethinylestradiol + this compound diacetate | Increased incidence of malignant tumors | iarc.friarc.fr |

| Rat | Male | Ethinylestradiol + this compound diacetate | Increased incidence of malignant tumors | iarc.friarc.fr |

| Mouse | Male (Castrated) | This compound diacetate | Increased incidence of mammary tumors | iarc.fr |

Uterine and Vaginal Tumorigenesis in Mice

Preclinical studies have also explored the effects of this compound diacetate on the reproductive tract in animal models. Oral administration of this compound diacetate plus ethinyloestradiol to mice increased the incidences of malignant tumors of connective tissues of the uterus. iarc.fr While not specific to this compound, prenatal exposure to synthetic estrogens like ethinylestradiol has been shown to induce reproductive abnormalities, including ovary-independent vaginal epithelial stratification and cornification, in mice. nih.gov

Pituitary Adenoma Incidence in Rodents

Studies in rodents have indicated an association between this compound diacetate administration and the development of pituitary adenomas. Oral administration of this compound diacetate and mestranol to mice resulted in increased incidences of pituitary adenomas in animals of each sex. iarc.fr Similarly, the incidence of pituitary adenomas in female and male mice was increased by administration of mestranol plus this compound diacetate and ethinylestradiol plus this compound diacetate. iarc.fr Spontaneous pituitary neoplasms are frequently encountered in rodent toxicity studies, with incidence varying by species, strain, age, sex, and reproductive status. nih.gov Pituitary adenomas are common in rats, and their prevalence can vary significantly depending on age, sex, and strain, potentially reaching up to 100%. jscimedcentral.comresearchgate.net Prolactin-secreting tumors (prolactinomas) are the most common type of pituitary adenoma in rats. jscimedcentral.comnih.gov

The following table summarizes findings regarding pituitary adenoma incidence in rodents treated with this compound diacetate in combination with estrogens:

| Species | Sex | Treatment | Observed Effect on Pituitary Gland | Citation |

| Mouse | Male | This compound diacetate + Mestranol | Increased incidence of adenomas | iarc.friarc.fr |

| Mouse | Female | This compound diacetate + Mestranol | Increased incidence of adenomas | iarc.friarc.fr |

| Mouse | Male | Ethinylestradiol + this compound diacetate | Increased incidence of adenomas | iarc.fr |

| Mouse | Female | Ethinylestradiol + this compound diacetate | Increased incidence of adenomas | iarc.fr |

Organ-Specific Responses in Experimental Animals

Beyond tumorigenesis, preclinical studies have revealed various organ-specific responses to steroid hormones, including progestogens like this compound, in experimental animals. While direct detailed information solely on this compound's effects on all organs is limited in the provided text, related compounds and combinations offer insights. For instance, marked congestion in various organs was observed in rats given different contraceptive pills, which would likely include progestogen-containing formulations. ekb.eg Studies on related progestogens and estrogens have shown effects such as fibrosis of the liver, lungs, spleen, and coronary vessels in guinea pigs treated with high doses of ethinyl oestradiol. ekb.eg In dogs, treatment with ethinyl estradiol-norethindrone acetate (B1210297) resulted in effects including alopecia, cystic endometrial hyperplasia, and pyometra. researchgate.net These findings highlight the potential for synthetic steroids to induce changes in various organ systems in animal models.

Biochemical and Physiological Markers in Preclinical Research

Preclinical research involving this compound and related progestogens has also examined their effects on biochemical and physiological markers in experimental animals. Studies in rats have investigated the impact of different contraceptive pills on adrenocortical alkaline phosphatase activity, observing an increase in activity with any of the pills tested. ekb.eg Progestogens, including 19-norsteroids like this compound's active metabolite norethindrone (B1679910), can influence the midcycle LH surge, potentially causing diminution or suppression depending on potency and dose. Synthetic progestogens can also exhibit androgenic effects in laboratory animals, demonstrated by their impact on markers such as renal β-glucuronidase activity. The concentration of steroid receptors in target tissues, which can be influenced by hormonal exposure, is another crucial physiological marker examined in animal studies to understand tissue response to sex hormone treatment.

Drug Discovery Efforts and Early-Stage Preclinical Research

This compound diacetate is recognized as a prodrug that undergoes rapid conversion to the progestationally active compound norethindrone after oral administration. bioscientifica.comnih.gov This metabolic characteristic is a key consideration in understanding its pharmacological profile and would have been a factor in its early development. The process of drug discovery and early-stage preclinical research involves identifying potential drug candidates and evaluating their safety and efficacy using in vitro and in vivo experimental models before human trials. biostock.seppd.comaristo-group.comnih.gov This phase is crucial for assessing a compound's potential effects, including toxicity and pharmacological activity in animal models that aim to resemble human biology as closely as possible. biostock.seppd.com While the provided text does not detail specific historical drug discovery efforts focused on identifying this compound as a new candidate, its development and inclusion in oral contraceptives indicate that it underwent the preclinical testing processes standard for its time, which would have involved evaluating its biological activities and potential adverse effects in animal models to support its progression to clinical use. researchgate.net Challenges in translating findings from animal models to human clinical outcomes are a recognized aspect of drug discovery. wellbeingintlstudiesrepository.orghumanspecificresearch.org

Q & A

Q. Basic Research Focus

- Rodent bioassays : Conduct 2-year carcinogenicity studies in Sprague-Dawley rats or CD-1 mice using doses equivalent to human contraceptive exposure (e.g., 0.5–3 mg/kg/day) .

- Inclusion of control groups : Compare outcomes against estrogen-only and placebo cohorts to isolate progestogen-specific effects .

- Endpoint analysis : Monitor hepatocellular carcinoma incidence via histopathology and serum α-fetoprotein (AFP) levels .

What statistical approaches are recommended for analyzing dose-dependent effects of this compound diacetate in longitudinal studies?

Q. Advanced Research Focus

- Time-to-event analysis : Apply Cox proportional hazards models to evaluate dose-response relationships for adverse outcomes (e.g., thromboembolism) .

- Mixed-effects regression : Account for repeated measures and missing data in multi-year cohort studies .

- Bayesian hierarchical modeling : Address small sample sizes in rare outcome studies (e.g., hepatocellular carcinoma) by borrowing strength from prior animal data .

How should researchers design in vitro studies to investigate this compound diacetate's interaction with steroid hormone receptors?

Q. Basic Research Focus

- Receptor binding assays : Use competitive radioligand displacement (e.g., H-labeled progesterone) in human endometrial or breast cancer cell lines .

- Transcriptional activation assays : Transfect cells with progesterone receptor (PR) response elements linked to luciferase reporters to quantify agonist/antagonist activity .

- Co-factor recruitment analysis : Perform chromatin immunoprecipitation (ChIP) to assess interactions with co-activators (e.g., SRC-1) .

How to reconcile discrepancies between in vitro receptor binding data and in vivo pharmacological effects of this compound diacetate?

Q. Advanced Research Focus

- Tissue-specific pharmacokinetic modeling : Incorporate protein binding (e.g., SHBG) and tissue penetration rates to predict in vivo efficacy from in vitro IC values .

- Metabolite contribution analysis : Quantify active metabolites (e.g., norethisterone) in target tissues using microdialysis or biopsy samples .

- Systems pharmacology approaches : Develop physiologically based pharmacokinetic (PBPK) models integrating receptor occupancy and downstream gene expression .

What are the ethical considerations specific to clinical trials involving this compound-containing contraceptives?

Q. Basic Research Focus

- Informed consent protocols : Disclose carcinogenicity risks observed in animal models (e.g., IARC Group 1 classification) .

- Exclusion criteria : Screen for predisposing factors (e.g., hepatitis B/C, liver dysfunction) to mitigate hepatocellular carcinoma risks .

- Data safety monitoring boards (DSMBs) : Implement interim analyses for adverse events in long-term studies .

What strategies mitigate confounding variables in epidemiological studies of this compound diacetate's long-term health outcomes?

Q. Advanced Research Focus

- Propensity score matching : Balance cohorts for confounders like smoking, alcohol use, and concurrent estrogen exposure .

- Sensitivity analyses : Test robustness of associations by excluding high-risk subgroups (e.g., women >35 years) .

- Mendelian randomization : Use genetic variants as instrumental variables to infer causal relationships .

What parameters should be monitored in toxicokinetic studies of this compound diacetate?

Q. Basic Research Focus

- Plasma clearance rates : Measure using non-compartmental analysis (NCA) or compartmental modeling .

- Metabolite-to-parent ratios : Track this compound and norethisterone levels to assess enzymatic conversion efficiency .

- Tissue retention : Quantify drug accumulation in adipose tissue via lipid solubility assays .

How to conduct a systematic review of this compound diacetate's therapeutic efficacy while accounting for heterogeneity in study designs?

Q. Advanced Research Focus

- PRISMA guidelines : Follow structured reporting for search strategy, inclusion/exclusion criteria, and risk of bias assessment .

- Meta-regression : Explore heterogeneity using covariates like progestogen generation, dose, and trial duration .

- GRADE framework : Rate evidence quality based on study limitations (e.g., allocation concealment, blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.